8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of quinoline derivatives.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival.
Mode of Action
It’s suggested that the compound may exert its effects by inhibiting the expression of pi3k/akt/mtor signaling pathway-related proteins . This inhibition could lead to changes in the cell cycle and induce apoptosis .
Biochemical Pathways
The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis .
Result of Action
The compound has been shown to inhibit the proliferation of certain cell types, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis . These effects suggest that the compound could have potential antitumor activity.
Action Environment
Preparation Methods
The synthesis of 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often employ similar strategies but may utilize more scalable and efficient processes, such as microwave-assisted synthesis or solvent-free conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates its potential use in developing new drugs for treating diseases like cancer and malaria.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 8-methoxyquinoline and 5-methylquinoline. Compared to these, 8-methoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exhibits unique properties due to its additional functional groups, which enhance its biological activity and specificity .
Properties
IUPAC Name |
8-methoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-7-6-8-18(13-17)15-28-16-22-24(19-9-4-3-5-10-19)26-27-25(22)21-14-20(29-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIQOBGWGZPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.